Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a versatile compound used in chemical synthesis . Here is some general information:
This compound could be used as a building block in the synthesis of various pharmaceuticals. For example, it could be used in the synthesis of pyridine carboxamides, which have been studied as c-Jun NH2-terminal kinase inhibitors .
It can be used as a reagent in the synthesis of pyridine carboxamides, which have been studied as c-Jun NH2-terminal kinase inhibitors .
It can be used as a building block in the synthesis of complex organic molecules .
It can be used as a standard or reagent in analytical chemistry .
It can be used in the synthesis of polymers or other materials with specific properties .
It can be used in the synthesis of probes or reagents for studying biological systems .
It can be used in studies related to environmental science, such as studying its behavior in the environment or its effects on different organisms .
Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 195.64 g/mol. This compound is characterized by its white solid appearance and is known for its utility in various chemical syntheses, particularly as a reagent in the preparation of pyridine carboxamides and as an inhibitor of c-Jun NH2-terminal kinase .
Research indicates that ethyl 3-amino-3-ethoxyacrylate hydrochloride exhibits biological activity as a c-Jun NH2-terminal kinase inhibitor. This kinase plays a crucial role in various cellular processes, including apoptosis and inflammation. By inhibiting this kinase, the compound may have potential therapeutic applications in treating diseases characterized by excessive inflammation or cell proliferation .
The synthesis of ethyl 3-amino-3-ethoxyacrylate hydrochloride typically involves several steps:
Ethyl 3-amino-3-ethoxyacrylate hydrochloride is utilized in various fields:
Studies on ethyl 3-amino-3-ethoxyacrylate hydrochloride have focused on its interactions with various biological molecules. Notably, its role as a c-Jun NH2-terminal kinase inhibitor suggests potential interactions with signaling pathways involved in cell growth and apoptosis. Further research is necessary to elucidate its full spectrum of interactions and potential side effects when used in biological systems .
Several compounds share structural similarities with ethyl 3-amino-3-ethoxyacrylate hydrochloride. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Ethyl 3-aminoacrylate | Lacks ethoxy group; simpler structure; used in similar reactions. | |
Ethyl 2-amino-4-methylbenzoate | Contains an aromatic ring; used in pharmaceuticals. | |
Ethyl 4-amino-4-methylpentanoate | Branched structure; used in organic synthesis. |
Ethyl 3-amino-3-ethoxyacrylate hydrochloride is unique due to its specific combination of an amino group and an ethoxy-acrylate moiety, which allows it to participate effectively in diverse
Irritant